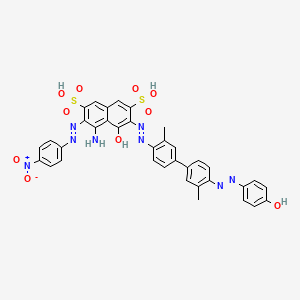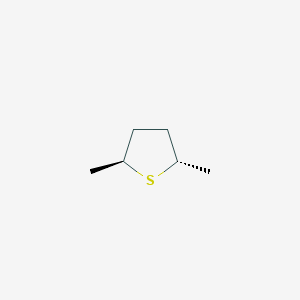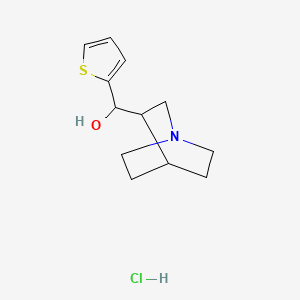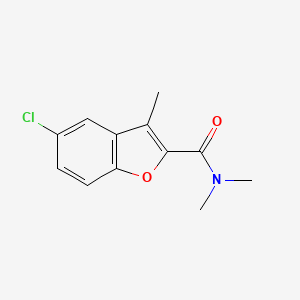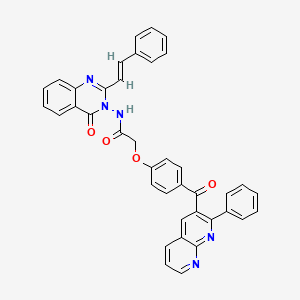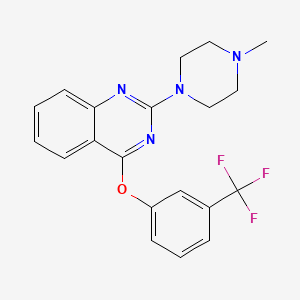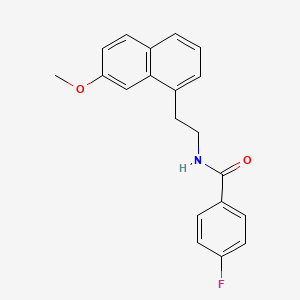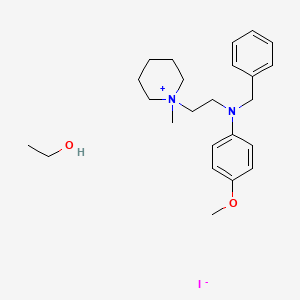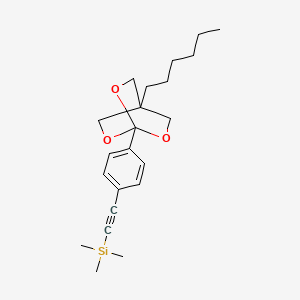
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring, a phenyl group, and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Ethynyl Group: The ethynyl group is added via a Sonogashira coupling reaction.
Attachment of the Trimethylsilane Group: Finally, the trimethylsilane group is introduced using a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated bonds.
Substitution: The phenyl and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons.
科学研究应用
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用机制
The mechanism of action of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π interactions, while the ethynyl and trimethylsilane groups can participate in covalent bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to similar compounds. The specific arrangement of functional groups also allows for unique interactions and applications in various fields.
属性
CAS 编号 |
134152-40-2 |
|---|---|
分子式 |
C22H32O3Si |
分子量 |
372.6 g/mol |
IUPAC 名称 |
2-[4-(4-hexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H32O3Si/c1-5-6-7-8-14-21-16-23-22(24-17-21,25-18-21)20-11-9-19(10-12-20)13-15-26(2,3)4/h9-12H,5-8,14,16-18H2,1-4H3 |
InChI 键 |
MDWHBHIMCQKWHG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




